Cas no 80509-86-0 (2H-Pyrimido[1,2-a]pyrimidine, 1-butyl-1,3,4,6,7,8-hexahydro-)

2H-Pyrimido[1,2-a]pyrimidine, 1-butyl-1,3,4,6,7,8-hexahydro- structure
80509-86-0 structure
Product Name:2H-Pyrimido[1,2-a]pyrimidine, 1-butyl-1,3,4,6,7,8-hexahydro-
CAS No:80509-86-0
MF:C11H21N3
MW:195.304542303085
CID:583593
PubChem ID:2734791
Update Time:2025-04-19

2H-Pyrimido[1,2-a]pyrimidine, 1-butyl-1,3,4,6,7,8-hexahydro- Chemical and Physical Properties

Names and Identifiers

    • 2H-Pyrimido[1,2-a]pyrimidine, 1-butyl-1,3,4,6,7,8-hexahydro-
    • 1-butyl-2,3,4,6,7,8-hexahydropyrimido[1,2-a]pyrimidine
    • SCHEMBL252415
    • DTXSID70370505
    • 80509-86-0
    • N-butyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene
    • Inchi: 1S/C11H21N3/c1-2-3-7-13-9-5-10-14-8-4-6-12-11(13)14/h2-10H2,1H3
    • InChI Key: HLLMKZXNMQWDJX-UHFFFAOYSA-N
    • SMILES: N12CCCN=C1N(CCCC)CCC2

Computed Properties

  • Exact Mass: 195.173547683g/mol
  • Monoisotopic Mass: 195.173547683g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 18.8Ų
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